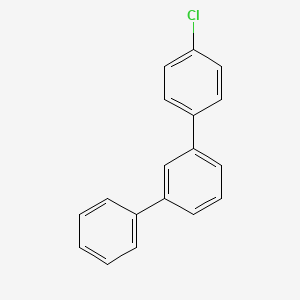
1-chloro-4-(3-phenylphenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-chloro-4-(3-phenylphenyl)benzene is an aromatic compound with a complex structure consisting of a benzene ring substituted with a chlorine atom and a biphenyl group
準備方法
Synthetic Routes and Reaction Conditions
1-chloro-4-(3-phenylphenyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction typically requires a base, such as potassium carbonate, and is conducted in an organic solvent like toluene under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring a cost-effective production process.
化学反応の分析
Types of Reactions
1-chloro-4-(3-phenylphenyl)benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of the chlorine atom with a nucleophile, such as an amine or hydroxide ion.
Electrophilic Aromatic Substitution (EAS): The biphenyl group can participate in reactions like nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Requires strong nucleophiles and elevated temperatures.
Electrophilic Aromatic Substitution: Utilizes reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation and Reduction: Involves oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Aromatic Substitution: Produces substituted biphenyl derivatives.
Electrophilic Aromatic Substitution: Yields nitrated, sulfonated, or halogenated biphenyl compounds.
Oxidation and Reduction: Results in various oxidized or reduced forms of the compound.
科学的研究の応用
1-chloro-4-(3-phenylphenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of 1-chloro-4-(3-phenylphenyl)benzene involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond . In electrophilic aromatic substitution reactions, the biphenyl group undergoes substitution at the ortho or para positions relative to the existing substituents .
類似化合物との比較
Similar Compounds
1-chloro-4-(phenylethynyl)benzene: Similar structure but with an ethynyl group instead of a biphenyl group.
1-chloro-4-methylbenzene: Contains a methyl group instead of a biphenyl group.
4-chlorotoluene: Another derivative with a simpler structure compared to 1-chloro-4-(3-phenylphenyl)benzene.
Uniqueness
This compound is unique due to its biphenyl substitution, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity in various chemical reactions and broadens its range of applications in scientific research and industry.
特性
分子式 |
C18H13Cl |
|---|---|
分子量 |
264.7 g/mol |
IUPAC名 |
1-chloro-4-(3-phenylphenyl)benzene |
InChI |
InChI=1S/C18H13Cl/c19-18-11-9-15(10-12-18)17-8-4-7-16(13-17)14-5-2-1-3-6-14/h1-13H |
InChIキー |
PONBTZBJCOOZTI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















